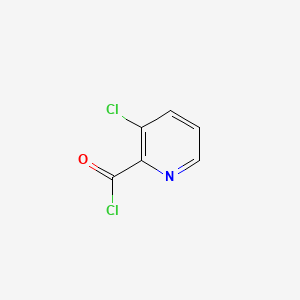

3-Chloropyridine-2-carbonyl chloride

説明

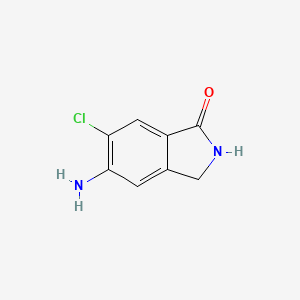

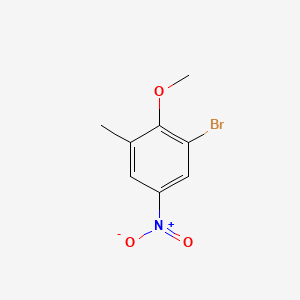

3-Chloropyridine-2-carbonyl chloride, also known as 2-Chloronicotinoyl chloride, is a halogenated heterocycle . It has the empirical formula C6H3Cl2NO and a molecular weight of 176.00 . It is mainly used as an intermediate in many chemical reactions .

Molecular Structure Analysis

The molecular structure of 3-Chloropyridine-2-carbonyl chloride can be represented by the SMILES stringClC(=O)c1cccnc1Cl . The InChI key is RXTRRIFWCJEMEL-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloropyridine-2-carbonyl chloride are not detailed in the search results, chloropyridines are generally used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

3-Chloropyridine-2-carbonyl chloride is a solid with a melting point of 39-44 °C (lit.) . It has a flash point of 113 °C (closed cup) .科学的研究の応用

- Summary of Application : 3-Chloropyridine-2-carbonyl chloride is used as an intermediary in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs.

- Results or Outcomes : The use of 3-Chloropyridine-2-carbonyl chloride as an intermediary can lead to the successful synthesis of various pharmaceutical products .

Pharmaceutical Intermediary

Synthesis of 3chloro-pyridine-1-oxide

- Summary of Application : 3-Chloropyridine-2-carbonyl chloride can be used in the synthesis of various pyridine derivatives .

- Methods of Application : The compound can react with different nucleophiles, leading to the formation of various pyridine derivatives .

- Results or Outcomes : The outcome of this application is the production of a variety of pyridine derivatives, which can have numerous applications in different fields .

- Summary of Application : 3-Chloropyridine-2-carbonyl chloride is used in the production of antihistamines and antiarrythmics .

- Methods of Application : The compound is used in the synthesis process of these drugs. The exact method of application can vary depending on the specific drug being synthesized .

- Results or Outcomes : The use of 3-Chloropyridine-2-carbonyl chloride in the production of these drugs can lead to effective treatments for allergies and heart rhythm disorders .

- Summary of Application : 3-Chloropyridine-2-carbonyl chloride can be used to produce 2-Chloro-3-pyridinecarbonitrile .

- Methods of Application : The exact method of synthesis can vary, but it generally involves a series of chemical reactions with 3-Chloropyridine-2-carbonyl chloride as one of the reactants .

- Results or Outcomes : The outcome of this application is the production of 2-Chloro-3-pyridinecarbonitrile .

- Summary of Application : 3-Chloropyridine-2-carbonyl chloride can be used in the synthesis of new benzothiazoles .

- Methods of Application : The compound is used in the synthesis process of these benzothiazoles. The exact method of application can vary depending on the specific benzothiazole being synthesized .

- Results or Outcomes : The use of 3-Chloropyridine-2-carbonyl chloride in the production of these benzothiazoles can lead to the creation of new antimicrobial agents .

Synthesis of Pyridine Derivatives

Production of Antihistamines and Antiarrythmics

Synthesis of 2-Chloro-3-pyridinecarbonitrile

Synthesis of Benzothiazoles

Safety And Hazards

3-Chloropyridine-2-carbonyl chloride is classified as a Skin Corrosion/Irritation Category 1B substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664647 | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyridine-2-carbonyl chloride | |

CAS RN |

128073-02-9 | |

| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)